molecular formula C10H15Cl2NO B6174940 2-(4-chloro-2-methoxyphenyl)propan-2-amine hydrochloride CAS No. 2503202-64-8

2-(4-chloro-2-methoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B6174940
CAS No.: 2503202-64-8
M. Wt: 236.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a propan-2-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methoxyphenyl)propan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using a suitable amine, such as isopropylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 2-(4-chloro-2-methoxyphenyl)propan-2-ol.

    Substitution: Formation of 2-(4-azido-2-methoxyphenyl)propan-2-amine or 2-(4-thio-2-methoxyphenyl)propan-2-amine.

Scientific Research Applications

2-(4-chloro-2-methoxyphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)propan-2-amine hydrochloride: Similar structure but lacks the chloro group.

    2-(4-ethoxyphenyl)propan-2-amine hydrochloride: Similar structure with an ethoxy group instead of a methoxy group.

    2-(4-fluorophenyl)propan-2-amine hydrochloride: Similar structure with a fluorine atom instead of a chlorine atom.

Uniqueness

2-(4-chloro-2-methoxyphenyl)propan-2-amine hydrochloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

CAS No.

2503202-64-8

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.